molecular formula C14H23NO4 B12848202 O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B12848202
M. Wt: 269.34 g/mol
InChI Key: RFBVTSPWBOBKLB-ZACCUICWSA-N
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Description

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound that features a bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve multi-step organic synthesis processes, starting from simpler precursors and building up to the complex bicyclic structure.

Chemical Reactions Analysis

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate can be compared with other similar compounds, such as tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups and the resulting properties.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-O-tert-butyl 8-O-methyl (1R,5S)-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11?

InChI Key

RFBVTSPWBOBKLB-ZACCUICWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC

Origin of Product

United States

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